3-Bromoquinoline-2-carboxylic acid
Description
Significance of Quinoline (B57606) Derivatives in Organic Synthesis and Material Science
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of immense importance. researchgate.netontosight.ai Its derivatives are found in a wide array of natural products and synthetically developed compounds with profound biological activities. researchgate.netorientjchem.org In the realm of medicinal chemistry, the quinoline core is a key component in drugs with applications ranging from antimalarial and antibacterial to anticancer and anti-inflammatory agents. orientjchem.orgrsc.org This broad spectrum of pharmacological properties has cemented the quinoline scaffold as a critical element in drug discovery and development. orientjchem.orgwisdomlib.org
Beyond their pharmaceutical relevance, quinoline derivatives are also significant in material science. They can be utilized as ligands, sensors, and luminescent materials, highlighting their versatility. researchgate.net The ability to modify the quinoline structure through various chemical reactions allows for the fine-tuning of its electronic and photophysical properties, making it a valuable component in the design of advanced materials. researchgate.net
Importance of Halogenated Carboxylic Acids as Versatile Synthetic Intermediates
Halogenated carboxylic acids are another class of compounds that serve as indispensable tools for synthetic chemists. The presence of a halogen atom, such as bromine, on the carbon framework dramatically influences the reactivity of the molecule. libretexts.org α-Bromo carboxylic acids, for instance, are highly useful synthetic intermediates due to the reactivity of the halogen in nucleophilic substitution (SN2) reactions. libretexts.org This reactivity is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the reaction. libretexts.org
These halogenated precursors can be transformed into a variety of other functional groups, including hydroxy acids and amino acids, making them crucial building blocks in the synthesis of complex organic molecules. libretexts.org The strategic introduction of a halogen atom provides a chemical handle for further elaboration of the molecular structure, a feature that is widely exploited in organic synthesis. thieme-connect.comacs.org
Research Context of 3-Bromoquinoline-2-carboxylic Acid: A Multifunctional Building Block
The compound this compound emerges as a particularly interesting molecule by combining the key features of both quinoline derivatives and halogenated carboxylic acids. researchgate.net This unique arrangement of functional groups on a single scaffold makes it a highly versatile and valuable building block for a range of chemical applications.
Strategic Positioning of Bromine and Carboxylic Acid Functionalities
The specific placement of the bromine atom at the 3-position and the carboxylic acid group at the 2-position of the quinoline ring is of significant strategic importance. researchgate.net The carboxylic acid group can participate in a variety of reactions, including esterification, amidation, and conversion to other functional groups. The bromine atom, on the other hand, provides a site for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The proximity of these two functional groups can also lead to unique intramolecular interactions and reactivity patterns.
Potential for Diverse Chemical Transformations and Derivatization
The dual functionality of this compound opens up a vast landscape of potential chemical transformations. researchgate.netorientjchem.org The carboxylic acid can be modified to create a library of esters and amides, while the bromine atom can be used as a handle for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the quinoline core, enabling the synthesis of a wide range of derivatives with tailored properties for applications in drug discovery, material science, and beyond.
| Property | Value |
| Molecular Formula | C10H6BrNO2 |
| Molecular Weight | 252.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 205114-14-3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br |
| InChI Key | CWLWJWAETQLUHB-UHFFFAOYSA-N |
| Physical Description | Solid |
Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWJWAETQLUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564924-85-1 | |
| Record name | 3-bromoquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromoquinoline 2 Carboxylic Acid and Its Precursors
Overview of Established Synthetic Routes to Substituted Quinolines
The construction of the quinoline (B57606) ring is a well-established field in heterocyclic chemistry, with several named reactions providing the foundation for creating a wide array of substituted derivatives. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.
Classic methodologies include:
Skraup Synthesis : This reaction utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. The process begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring pharmaguideline.comwikipedia.orgiipseries.orgslideshare.netuop.edu.pk.
Friedländer Synthesis : This is a straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone) pharmaguideline.comwikipedia.orgalfa-chemistry.comjk-sci.comorganic-chemistry.org. The reaction is typically catalyzed by either acid or base and is highly effective for preparing 2-substituted quinolines pharmaguideline.comwikipedia.orgalfa-chemistry.com.
Combes Synthesis : In this approach, an aniline is condensed with a β-diketone under acidic conditions pharmaguideline.comiipseries.orgslideshare.netwikipedia.orgquimicaorganica.org. The reaction proceeds through a Schiff base intermediate which then cyclizes to form a 2,4-disubstituted quinoline iipseries.orgwikipedia.org.
Conrad-Limpach-Knorr Synthesis : This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures) pharmaguideline.com.
In addition to these classical routes, modern organic synthesis has introduced a variety of transition-metal-catalyzed methods for quinoline synthesis. Catalysts based on rhodium, ruthenium, cobalt, and copper have been employed in oxidative annulation and C-H activation strategies to construct the quinoline core, often with high regioselectivity and functional group tolerance mdpi.comnih.gov.
Table 1: Overview of Major Quinoline Synthetic Routes
| Synthesis Name | Key Reactants | Typical Product |
|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | 2-Substituted Quinolines |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 2-Quinolones or 4-Quinolones |
| Transition-Metal Catalysis | Anilines, Alkynes/Alkenes/Alcohols | Variably Substituted Quinolines |
Precursor Synthesis and Derivatization Approaches
The synthesis of the target molecule, 3-bromoquinoline-2-carboxylic acid, can be approached either by constructing the quinoline ring with the substituents already in place or by functionalizing a pre-formed quinoline core.
The success of the aforementioned quinoline syntheses relies on the availability of appropriately substituted starting materials.
Anilines : Substituted anilines are central to nearly all quinoline syntheses. They are typically prepared through the nitration of an aromatic ring followed by reduction of the nitro group.
2-Aminoaryl Ketones/Aldehydes : These are the key precursors for the Friedländer synthesis wikipedia.orgalfa-chemistry.comorganic-chemistry.org. They can be synthesized through various routes, including the Friedel-Crafts acylation of an N-protected aniline, followed by deprotection.
β-Diketones and β-Ketoesters : These are required for the Combes and Conrad-Limpach-Knorr syntheses, respectively pharmaguideline.comwikipedia.orgiust.ac.ir. They are commonly prepared via Claisen condensation reactions between ketones and esters.
N-(2-Alkynyl)anilines : These specialized precursors are used in electrophilic cyclization methods to directly install a halogen at the 3-position of the quinoline ring nih.govacs.orgresearchgate.netdocumentsdelivered.comnih.gov. They are typically synthesized by the reaction of an aniline with a propargylic bromide or mesylate acs.org.
Introducing a bromine atom onto a pre-existing quinoline ring is typically achieved through electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the electronic properties of the quinoline system.
The quinoline nucleus consists of two fused rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring quimicaorganica.orgreddit.comresearchgate.net. Consequently, electrophilic attack preferentially occurs on the benzene portion, typically at the C-5 and C-8 positions, where the stability of the cationic intermediate is greatest uop.edu.pkiust.ac.irquimicaorganica.orgreddit.com.
However, direct bromination at the 3-position is challenging but achievable. One powerful strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. In this method, reaction with an electrophilic bromine source, such as molecular bromine (Br₂), triggers a 6-endo-dig cyclization. The process involves the formation of a bromonium ion intermediate from the alkyne, which is then attacked by the nucleophilic aniline ring, leading to the formation of a dihydroquinoline. Subsequent oxidation yields the 3-bromoquinoline (B21735) derivative directly nih.govresearchgate.netdocumentsdelivered.com. This method is particularly valuable as it avoids the regioselectivity issues of direct EAS on the quinoline core and proceeds under mild conditions nih.govacs.orgnih.gov. Another approach involves the use of N-Bromosuccinimide (NBS), which can serve as both a brominating agent and an oxidant for the dehydrogenation of tetrahydroquinoline precursors to furnish bromoquinolines rsc.org.
Direct Synthesis of this compound
The direct synthesis of this compound likely involves the bromination of quinoline-2-carboxylic acid. This precursor can be synthesized via methods like the Pfitzinger reaction, which condenses isatin with a carbonyl compound pharmaguideline.com.
The direct bromination of quinoline-2-carboxylic acid requires careful selection of reagents and conditions to achieve the desired regioselectivity. The presence of the electron-withdrawing carboxylic acid group at the C-2 position further deactivates the pyridine ring, making electrophilic substitution even more challenging.
Common brominating agents for such reactions include:
Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst to increase its electrophilicity.
N-Bromosuccinimide (NBS) : A milder source of electrophilic bromine, often used for regioselective brominations of deactivated or sensitive substrates rsc.orgnih.gov.
The reaction conditions must be optimized to favor substitution at the C-3 position. This may involve the use of strong acids, which can protonate the quinoline nitrogen, altering the electronic landscape of the ring system. For instance, bromination of quinolines and related benzazines in concentrated sulfuric acid has been shown to influence the reaction's regioselectivity researchgate.netnih.gov.
Table 2: Potential Reaction Conditions for Bromination of Quinoline-2-carboxylic Acid
| Brominating Agent | Catalyst / Additive | Solvent | Temperature | Expected Outcome |
|---|---|---|---|---|
| Br₂ | Lewis Acid (e.g., AlCl₃, FeBr₃) | Dichloromethane, Acetonitrile (B52724) | 0 °C to room temp. | Potential for C-3 bromination, risk of side products. |
| NBS | Silica Gel, Acid Catalyst | Acetonitrile, CCl₄ | Room temp. to reflux | Milder conditions, may offer higher regioselectivity for C-3 nih.gov. |
| Br₂ | Concentrated H₂SO₄ | H₂SO₄ | Varied | Strong acid can alter directivity, potentially favoring substitution on the pyridine ring. |
The mechanism for the bromination of quinoline-2-carboxylic acid is an electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step pathway:
Attack of the Electrophile : The π-system of the quinoline ring acts as a nucleophile, attacking the electrophilic bromine (Br⁺), which is generated from Br₂ or NBS. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as a Wheland intermediate or sigma complex masterorganicchemistry.com.
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This step is fast and restores the aromaticity of the ring masterorganicchemistry.com.
The regioselectivity of the attack is governed by the stability of the resulting Wheland intermediate. In the case of quinoline-2-carboxylic acid, the pyridine ring is heavily deactivated by both the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group at C-2. While electrophilic attack is generally disfavored on this ring, if it does occur, the position of attack will be the one that results in the least unstable intermediate. Attack at C-3 avoids placing the positive charge directly on the carbon atom adjacent to the electron-withdrawing COOH group, which would be highly destabilizing. This, combined with specific reaction conditions, can drive the formation of the 3-bromo product over other isomers on the pyridine ring.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to reduce environmental impact. mdpi.comresearchgate.net Key strategies include the use of safer reagents, environmentally benign solvents, and energy-efficient reaction conditions. jddhs.comgcande.org
One of the primary green considerations in synthesizing the target molecule is the bromination step. Traditional methods often use molecular bromine (Br₂), which is highly toxic and corrosive. A greener alternative is the use of N-Bromosuccinimide (NBS), a solid reagent that is easier and safer to handle. rsc.orgrsc.org NBS can serve as both an electrophile for bromination and an oxidant for dehydrogenation in one-pot reactions, for instance, in converting tetrahydroquinoline precursors to bromoquinolines. rsc.orgrsc.org Another eco-friendly approach involves using bromide-bromate salts, which generate only aqueous sodium chloride as a byproduct during bromination. cambridgescholars.com
The choice of solvent is also critical. Many classical quinoline syntheses rely on hazardous solvents. Modern approaches favor greener alternatives. For example, a continuous synthesis of 2-methylquinolines has been developed using a simple ethanol/water system, which avoids strong acids and harmful oxidants. rsc.org Similarly, microwave-assisted syntheses of quinoline-4-carboxylic acid derivatives have been successfully carried out in ethanol, a renewable and less toxic solvent. rsc.orgrsc.org
Energy efficiency is another cornerstone of green chemistry. jddhs.com Techniques such as microwave-assisted synthesis and continuous flow processing, discussed in subsequent sections, offer significant advantages by reducing reaction times and energy consumption compared to conventional heating methods. researchgate.netjddhs.com These innovative techniques are integral to developing more sustainable synthetic routes for complex molecules. jddhs.com
Alternative and Emerging Synthetic Strategies
Recent advances in organic synthesis have provided a host of new strategies for constructing the quinoline core and introducing specific functionalities. These methods often employ novel catalytic systems and enabling technologies to improve yields, selectivity, and operational simplicity.
Catalysis is fundamental to modern, efficient synthesis. Various catalytic systems have been developed for the synthesis of quinoline carboxylic acids and their precursors. The Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids, has been improved using Lewis acid catalysts like Boron trifluoride etherate (BF₃·THF or BF₃·Et₂O) or organocatalysts like sulfamic acid. nih.govmdpi.com These catalysts facilitate the reaction between anilines, aldehydes, and pyruvic acid to form the quinoline ring structure. nih.govmdpi.com
Organocatalysis has also been applied in microwave-assisted syntheses, where compounds like p-toluenesulfonic acid (p-TSA) have been used to efficiently produce quinoline-4-carboxylic acid derivatives. rsc.orgrsc.org For continuous flow applications, heterogeneous catalysts offer the advantage of easy separation and recycling. A Ru-Fe/γ-Al₂O₃ nanocatalyst, for example, has been used for the continuous synthesis of 2-methylquinolines from nitroarenes. rsc.org
More advanced strategies involve transition-metal-catalyzed reactions, such as C-H bond activation and annulation, which provide novel pathways to quinoline derivatives. mdpi.com Metals like copper, cobalt, and ruthenium have been employed to construct the quinoline skeleton from readily available starting materials. mdpi.com Furthermore, polybromoquinolines can undergo regioselective metal-catalyzed cross-coupling reactions, allowing for the precise installation of other functional groups after the initial bromination. rsc.org
| Reaction Type | Catalyst | Substrates | Product Type | Ref |
| Doebner Reaction | BF₃·THF | Aniline, Benzaldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | nih.gov |
| Doebner Reaction | Sulfamic acid | Aniline, Benzaldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | mdpi.com |
| 3-Component Synthesis (MW) | p-Toluenesulfonic acid (p-TSA) | Aromatic aldehydes, Anilines, Pyruvic acid | Quinoline-4-carboxylic acid | rsc.orgrsc.org |
| Continuous Hydrogen Transfer | Ru-Fe/γ-Al₂O₃ | Nitroarenes, Ethanol/water | 2-Methylquinoline | rsc.org |
| Annulation | Copper acetate | Saturated ketones, Anthranils | 3-Substituted quinoline | mdpi.com |
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. ucd.ie This is particularly relevant for reactions involving hazardous intermediates or conditions. A continuous-flow photochemical strategy has been developed to safely produce 3-cyanoquinolines, a close analogue of the target structure, from potentially explosive azide precursors within minutes. acs.org This method utilizes a microreactor setup, such as a Vaportec flow system, which ensures excellent light penetration for photochemical reactions and allows for safe handling of hazardous reagents due to the small internal volume. acs.org
Tandem reactions can also be efficiently performed in flow. A continuous photochemical process has been demonstrated for a tandem photoisomerization-cyclization sequence to produce a variety of quinoline products with high throughput, exceeding one gram per hour. vapourtec.comthieme-connect.com Such flow processes can be directly connected to subsequent reaction steps, such as a hydrogenation reaction, to create multi-step continuous sequences. vapourtec.comthieme-connect.com
The synthesis of 2-methylquinolines has been achieved in a continuous fashion using a heterogeneous Ru-Fe/γ-Al₂O₃ catalyst in a green ethanol/water solvent system. rsc.org This approach highlights the synergy between flow chemistry and green principles, enabling a continuous, heterogeneous catalytic process without the need for environmentally harmful substances. rsc.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor allows for rapid optimization and enhanced reaction performance. acs.org
| Synthesis Target | Key Method | Reactor/Catalyst | Advantages | Ref |
| 3-Cyanoquinolines | Photochemical Radical Cyclization | Vaportec LTF-V glass chip reactor | Safe handling of azides, rapid optimization, scalability | acs.org |
| Substituted Quinolines | Tandem Photoisomerization-Cyclization | High-power LED lamp | High throughput (>1 g/hr), high yields, scalable | vapourtec.comthieme-connect.com |
| 2-Methylquinolines | Heterogeneous Hydrogen Transfer | Ru-Fe/γ-Al₂O₃ catalyst | Use of green solvents, no harmful additives, continuous | rsc.org |
Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, chemists can achieve rapid and uniform heating, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. researchgate.netacs.org
This technology has been successfully applied to the synthesis of quinoline carboxylic acids. In one example, a three-component reaction of aromatic aldehydes, anilines, and pyruvic acid in ethanol using p-TSA as a catalyst furnished quinoline-4-carboxylic acid derivatives in just 3-4 minutes, whereas the same reaction required 3 hours to overnight under conventional heating. rsc.orgrsc.org Catalyst-free, one-pot, three-component reactions have also been developed under microwave irradiation to produce complex quinoline-based hybrids. acs.org
Microwave assistance is also effective for modifying existing quinoline precursors. For instance, 2-styrylquinoline-4-carboxylic acids were prepared from quinaldic acid (quinoline-2-carboxylic acid) and various arylbenzaldehydes via a Knoevenagel reaction. nih.gov The use of microwave heating with trifluoroacetic acid (TFA) as a catalyst resulted in short reaction times and good yields under eco-friendly conditions. nih.gov The combination of multi-component reactions with microwave assistance provides a rapid and cost-efficient strategy for creating diverse libraries of quinoline-based compounds. acs.org
| Reaction Type | Heating Method | Reaction Time | Yield | Ref |
| 3-Component Quinoline Synthesis | Microwave (80 °C) | 3-4 minutes | 50-80% | rsc.orgrsc.org |
| 3-Component Quinoline Synthesis | Conventional | 3 hours to overnight | Lower | rsc.org |
| Knoevenagel Reaction | Microwave | Short | Good | nih.gov |
| 3-Component Hybrid Synthesis | Microwave (150 °C) | 8 minutes | 68-82% | acs.org |
Reactivity and Transformational Chemistry of 3 Bromoquinoline 2 Carboxylic Acid
Reactions Involving the Bromine Atom at C3
The carbon-bromine bond at the C3 position of the quinoline (B57606) ring is a key site for chemical modification. This bond is susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) complexes, initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-heteroatom bonds.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds in a highly selective manner. For 3-bromoquinoline-2-carboxylic acid and its derivatives, these reactions provide a direct pathway to functionalize the C3 position, which is crucial for the synthesis of complex molecules and pharmacologically active compounds.
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov This reaction is particularly effective for the arylation of 3-bromoquinolines. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize 3-phenyl substituted quinoline carboxylic acids. For instance, the bromine atom on 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been replaced with various phenylboronic acid residues using a modified Suzuki reaction. tandfonline.comresearchgate.net These reactions are valuable for creating libraries of compounds for biological screening.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Bromoquinoline (B21735) Derivatives Below is an interactive data table summarizing representative Suzuki-Miyaura coupling reactions. The specific conditions can significantly influence the reaction outcome.
| Entry | Bromoquinoline Derivative | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst / Xantphos | DBU / THF/water | 3-(3,5-dimethylisoxazol-4-yl)quinoline | Optimized to 82% | researchgate.netnih.gov |
| 2 | 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Phenylboronic acid | Not specified | Not specified | 7-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Not specified | tandfonline.com |
| 3 | 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 4-Methoxyphenylboronic acid | Not specified | Not specified | 7-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Not specified | tandfonline.com |
The Sonogashira coupling reaction is a powerful method for forming C(sp²)–C(sp) bonds, typically by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This methodology allows for the direct introduction of alkynyl moieties onto the quinoline scaffold.
The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation with a palladium(II) complex generated from the oxidative addition of the aryl halide to palladium(0). libretexts.org Reductive elimination from the resulting palladium complex yields the arylalkyne product. libretexts.org Decarbonylative versions of the Sonogashira reaction have also been developed, expanding the scope to include carboxylic acids as starting materials. nih.gov While specific examples starting directly from this compound are not prevalent in the provided results, the reaction is widely applied to aryl bromides, indicating its high potential for modifying this substrate. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst efficiency. libretexts.org
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and offers a direct route to vinyl-substituted quinolines. organic-chemistry.org The process typically involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and base-promoted regeneration of the Pd(0) catalyst. wikipedia.org
While highly effective, challenges such as dehalogenation of the starting aryl bromide can occur, particularly with electron-rich substrates. nih.gov The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields and chemoselectivity. nih.gov Recent advancements have shown that pendant carboxylic acids can act as directing groups, enabling the arylation of otherwise unreactive, sterically hindered olefins. nih.gov This suggests that the carboxylic acid group in this compound could potentially play a role in directing or influencing the outcome of Heck reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling amines with aryl halides. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. youtube.com The reaction's success relies on a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to furnish the C-N coupled product. nih.govlibretexts.org
The choice of ligand is critical in Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org The reaction is versatile, accommodating a wide range of primary and secondary amines. organic-chemistry.org This methodology provides a direct and efficient route to synthesize 3-aminoquinoline-2-carboxylic acid derivatives from the 3-bromo precursor.
Beyond the canonical palladium-catalyzed reactions, other transition metals can be employed to functionalize the C3-bromo position. Nickel-catalyzed Sonogashira-type couplings have been developed, offering an alternative to palladium for coupling with terminal alkynes. wikipedia.org Furthermore, copper- and nickel-catalyzed carboxylations of organoboron compounds with CO2 have been reported, showcasing the utility of various transition metals in C-C bond formation.
Palladium catalysis also extends to reactions beyond standard cross-couplings. For instance, palladium-catalyzed carbonylative reactions can be used to introduce carbonyl-containing functional groups. researchgate.net Auxiliary-assisted, palladium-catalyzed C-H activation and functionalization represent another advanced strategy, where a directing group, such as an 8-aminoquinoline amide, can guide the reaction to a specific C-H bond. nih.govresearchgate.net While this is typically a C-H functionalization, the principles of using directing groups and various transition metals highlight the broad and evolving landscape of catalytic methods applicable to quinoline systems.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net Such reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). researchgate.netacs.org
In the case of this compound, the quinoline ring itself is an electron-deficient system due to the electronegative nitrogen atom. This inherent electronic property, combined with the electron-withdrawing nature of the carboxylic acid group at the C2 position, activates the ring towards nucleophilic attack. The bromine atom at C3 is positioned para to the ring nitrogen, which, along with the ortho-carboxylic acid group, helps to stabilize the intermediate formed upon nucleophilic attack at the C3 carbon.
The generally accepted mechanism for the SNAr reaction involves two main steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system and the carboxylate group. acs.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.
Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. organic-chemistry.org For 3-bromoquinoline derivatives, this pathway allows for the introduction of a variety of functional groups at the C3 position, leading to the synthesis of diverse molecular scaffolds. The rate of reaction is influenced by the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate. acs.org
Radical Reactions and Cross-Coupling at the C3 Position
While classic radical chain reactions at the C3 position are not extensively documented, the C3-Br bond of 3-bromoquinoline serves as a highly effective handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, which proceed through catalytic cycles involving organopalladium intermediates, are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org 3-Bromoquinoline has been successfully used in Suzuki reactions to couple with various boronic esters, demonstrating a powerful method for C3-arylation or alkylation. researchgate.netnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgjk-sci.com This method has been applied to 3-bromoquinoline to introduce alkynyl substituents at the C3 position, providing access to important structural motifs found in organic materials and complex molecules. researchgate.netresearchgate.net
Heck Reaction: In the Heck reaction, an unsaturated halide is coupled with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction allows for the vinylation of the C3 position of the quinoline ring system. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It represents a key transformation for introducing primary or secondary amine functionalities at the C3 position of the quinoline nucleus, a common feature in many biologically active compounds. nih.govacsgcipr.org
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the precise and efficient introduction of diverse molecular fragments at the C3 position.
Reactions Involving the Carboxylic Acid Functionality at C2
The carboxylic acid group at the C2 position is a versatile functional handle that can undergo a wide array of classic transformations, including decarboxylation, conversion to esters and amides, reduction, and formation of more reactive acyl derivatives.
Decarboxylation Pathways and Mechanisms
The removal of a carboxyl group with the release of carbon dioxide (CO₂) is known as decarboxylation. chemistrysteps.com Quinoline-2-carboxylic acids, analogous to picolinic acids, undergo decarboxylation more readily than their other positional isomers. This is attributed to a mechanism involving a zwitterionic intermediate.
The mechanism is believed to proceed as follows:
Zwitterion Formation: The acidic proton of the carboxylic acid is transferred to the basic nitrogen atom of the quinoline ring, forming an intramolecular salt or zwitterion.
CO₂ Elimination: The positive charge on the nitrogen atom acts as an electron sink, stabilizing the transition state for the elimination of carbon dioxide. This step results in the formation of a carbanion or ylide intermediate at the C2 position.
Protonation: The C2 carbanion is highly reactive and is rapidly protonated by a proton source in the reaction medium (such as water or residual acid) to yield the final decarboxylated product, 3-bromoquinoline. researchgate.net
This reaction is typically carried out by heating the carboxylic acid, sometimes in the presence of a copper catalyst, which can further facilitate the process. chemistrysteps.com
Esterification and Amide Formation Reactions
The carboxylic acid group of this compound can be readily converted into esters and amides, which are crucial transformations for creating derivatives with modified properties or for peptide synthesis.
Esterification: The formation of an ester is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. nobelprize.orgacs.org The reaction is an equilibrium process, and excess alcohol is often used to drive the reaction towards the product. odinity.comnih.gov
Amide Formation: Direct reaction of a carboxylic acid with an amine is generally slow due to the formation of a stable and unreactive ammonium carboxylate salt. wikipedia.orgyoutube.com Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. youtube.comlibretexts.org
| Transformation | Reagents and Conditions | Product Class |
| Esterification | Alcohol (R'-OH), catalytic strong acid (e.g., H₂SO₄), heat | Ester |
| Amide Formation | Amine (R'R''NH), coupling agent (e.g., DCC, EDC), solvent (e.g., DCM, DMF) | Amide |
Reduction of the Carboxylic Acid Group
Carboxylic acids are resistant to reduction by mild reducing agents. Their conversion to primary alcohols requires a powerful hydride source, most commonly lithium aluminum hydride (LiAlH₄). wikipedia.orgresearchgate.net Weaker reagents like sodium borohydride (NaBH₄) are not effective for this transformation. nih.govresearchgate.net
The reaction proceeds in two stages: an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by reduction of the resulting carboxylate salt to a primary alcohol. The reaction typically involves an aldehyde intermediate, which is immediately reduced further and cannot be isolated. wikipedia.org
When applying this reduction to this compound, the expected product is (3-bromoquinolin-2-yl)methanol. However, a significant consideration is the potential for reductive dehalogenation. LiAlH₄ is known to be capable of reducing some aryl halides, cleaving the carbon-halogen bond. organic-chemistry.orgnih.gov Therefore, a possible side product, or in some cases the major product, could be 2-(hydroxymethyl)quinoline, resulting from the concurrent reduction of the carboxylic acid and the C-Br bond. The selectivity of the reaction can be sensitive to the specific reaction conditions, such as temperature and the presence of catalysts. organic-chemistry.org
Formation of Acid Halides and Anhydrides
The carboxylic acid group can be converted into more reactive derivatives like acid halides and anhydrides, which are versatile intermediates for acylation reactions.
Formation of Acid Halides: this compound can be converted to its corresponding acid chloride, 3-bromoquinoline-2-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents replace the -OH group of the carboxylic acid with a chlorine atom, creating a highly electrophilic acyl chloride.
Formation of Acid Anhydrides: Acid anhydrides can be synthesized from carboxylic acids, often via an acid chloride intermediate. acsgcipr.orgnih.gov The prepared 3-bromoquinoline-2-carbonyl chloride can be reacted with the sodium or potassium salt of this compound (a carboxylate) in a nucleophilic acyl substitution reaction to form the symmetric anhydride. nih.gov
| Starting Material | Reagents | Product |
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-Bromoquinoline-2-carbonyl chloride |
| 3-Bromoquinoline-2-carbonyl chloride | Sodium 3-bromoquinoline-2-carboxylate | 3-Bromoquinoline-2-carboxylic anhydride |
Reactivity of the Quinoline Heterocycle
The reactivity of the quinoline ring in this compound is significantly influenced by the electronic properties of its constituent pyridine (B92270) and benzene (B151609) rings, as well as by the attached bromo and carboxylic acid functional groups. The nitrogen atom in the pyridine ring makes it electron-deficient, while the benzene portion retains more typical aromatic character. The presence of the electron-withdrawing carboxylic acid group at position 2 and the bromine atom at position 3 further deactivates the pyridine ring towards electrophilic attack and modulates its susceptibility to nucleophilic reactions.
Electrophilic and Nucleophilic Additions to the Ring System
Electrophilic Addition:
Electrophilic addition reactions, which involve an electrophile attacking the π-electron system, are generally unfavorable for aromatic systems like quinoline because they would disrupt the stable aromatic sextet. Instead, electrophilic aromatic substitution is the more common pathway. In the case of this compound, the pyridine ring is strongly deactivated by the electronegative nitrogen atom and the two electron-withdrawing substituents (bromo and carboxyl groups). Consequently, electrophilic attack on the pyridine part of the heterocycle is highly unlikely. Any electrophilic attack would preferentially occur on the less deactivated benzene ring.
Nucleophilic Addition:
The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack. This reactivity can lead to nucleophilic addition reactions, often as part of a dearomatization process. The presence of the bromo and carboxylic acid groups at positions 3 and 2 enhances the electrophilicity of the pyridine ring, potentially facilitating nucleophilic addition.
Recent strategies in the dearomatization of quinolines often involve an initial nucleophilic attack or a reduction step to form a dihydroquinoline intermediate, which is then more susceptible to further reactions acs.org. For instance, the reduction of quinoline derivatives can yield 1,2-dihydroquinolines, which can then undergo further functionalization acs.org. While specific studies on this compound are limited, it is plausible that strong nucleophiles could add to the pyridine ring, particularly at the C4 position, due to the electronic influence of the adjacent substituents. However, some studies have shown that quinoline derivatives with electron-withdrawing groups can be unreactive under certain C-H functionalization conditions, indicating the complexity of predicting their reactivity nih.gov.
Oxidation and Reduction Processes of the Quinoline Nucleus
Oxidation:
The quinoline nucleus can undergo oxidative degradation, typically cleaving the benzene ring while leaving the more stable pyridine ring intact. This is particularly true when the benzene ring is not deactivated by strong electron-withdrawing groups. The oxidation of halogenated quinolines has been demonstrated as a method to synthesize substituted pyridine-2,3-dicarboxylic acids researchgate.net.
In a relevant study, 3-bromoquinoline was successfully oxidized to yield 5-bromopyridine-2,3-dicarboxylic acid. This transformation indicates that the benzene portion of the quinoline ring is cleaved during the oxidation process. The reaction can be carried out using strong oxidizing agents such as ozone followed by hydrogen peroxide, or ruthenium tetroxide under catalytic conditions researchgate.net. This suggests that the benzene ring of this compound would be susceptible to similar oxidative cleavage, preserving the substituted pyridine core.
Table 1: Oxidation of Substituted Quinolines
| Starting Material | Oxidizing Agents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromoquinoline | Ozone, then Hydrogen Peroxide | 5-Bromopyridine-2,3-dicarboxylic acid | Not specified | researchgate.net |
| 3-Chloroquinoline | Ozone, then Hydrogen Peroxide | 5-Chloropyridine-2,3-dicarboxylic acid | Not specified | researchgate.net |
| 3-Fluoroquinoline | Ozone, then Hydrogen Peroxide | 5-Fluoropyridine-2,3-dicarboxylic acid | Not specified | researchgate.net |
Reduction:
The electron-deficient pyridine ring of the quinoline nucleus is readily reduced. Catalytic hydrogenation or reduction with metal hydrides typically leads to the selective reduction of the nitrogen-containing ring. The reduction can proceed in a stepwise manner, first forming 1,2-dihydroquinolines, and upon further reduction, 1,2,3,4-tetrahydroquinolines acs.org.
The Fowler reductive 1,2-dearomatization is a known method for the reduction of quinolines to N-protected 1,2-dihydroquinolines acs.org. These intermediates can then be used in further synthetic transformations. For this compound, the pyridine ring would be the expected site of reduction. The resulting dihydro- and tetrahydroquinoline derivatives would have significantly different chemical properties compared to the parent aromatic compound.
Table 2: Reduction of the Quinoline Ring System
| Reaction Type | General Reactant | General Product | Significance | Reference |
|---|---|---|---|---|
| Reductive Dearomatization | Quinoline Derivatives | 1,2-Dihydroquinolines | Creates a non-aromatic, more flexible ring system for further functionalization. | acs.org |
| Catalytic Hydrogenation | Quinoline Derivatives | 1,2,3,4-Tetrahydroquinolines | Complete saturation of the pyridine ring, leading to a stable heterocyclic alkane structure. | acs.org |
Derivatization Strategies and Synthesis of Complex Molecules from 3 Bromoquinoline 2 Carboxylic Acid
Synthesis of Novel Quinoline-Based Scaffolds via C3 Modifications
The bromine atom at the C3 position of 3-bromoquinoline-2-carboxylic acid is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new carbon-carbon bonds at this position. This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of novel quinoline-based scaffolds.
For instance, the chemoselective Suzuki reaction of analogous 2,3-dihaloquinolines with arylboronic acids demonstrates that the C3 position can be selectively functionalized. nih.gov By applying this principle, this compound can react with various boronic acids to yield 3-arylquinoline-2-carboxylic acid derivatives. These modifications significantly alter the steric and electronic properties of the quinoline (B57606) core, providing a basis for creating libraries of compounds for various applications, including the development of targeted anticancer agents that act as EGFR inhibitors. nih.govresearchgate.net
Table 1: Examples of C3 Modification Strategies
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 3-Arylquinoline-2-carboxylic acid |
| Heck Coupling | Alkene | Pd catalyst, Base | 3-Alkenylquinoline-2-carboxylic acid |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | 3-Alkynylquinoline-2-carboxylic acid |
Construction of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of complex fused heterocyclic systems. These tetracyclic and polycyclic structures are of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov Synthetic strategies often involve a sequence of reactions that utilize both the C3-bromo and C2-carboxylic acid functionalities to build new rings onto the quinoline framework.
A powerful approach involves an initial palladium-catalyzed Suzuki reaction to introduce a suitably functionalized group at the C3 position, followed by an intramolecular cyclization. For example, coupling with 2-bromophenylboronic acid would yield a 3-(2-bromophenyl)quinoline intermediate. Subsequent intramolecular C-N coupling reactions can then be employed to construct fused indolo[3,2-b]quinoline or indolo[2,3-b]quinoline systems. nih.gov Another strategy involves the reaction of the C3-bromo position with a nucleophile that also contains a group capable of reacting with the C2-carboxylic acid (or its derivative) to facilitate a final lactamization step, effectively fusing a new heterocyclic ring. nih.gov
Table 2: Strategies for Fused Heterocycle Synthesis
| Step 1 | Intermediate | Step 2 (Cyclization) | Fused System |
|---|---|---|---|
| Suzuki coupling with 2-aminophenylboronic acid | 3-(2-aminophenyl)quinoline-2-carboxylic acid | Intramolecular amidation | Indolo[3,2-c]quinolinone |
| Nucleophilic substitution with 2-mercaptopropionic acid | 3-(2-carboxyethylthio)quinoline-2-carboxylic acid | Intramolecular Friedel-Crafts acylation | Thiapyrano[2,3-b]quinolinone |
Preparation of Polyfunctionalized Quinoline Derivatives
The orthogonal reactivity of the C2-carboxylic acid and C3-bromo groups allows for the stepwise or simultaneous introduction of multiple functional groups, leading to polyfunctionalized quinoline derivatives. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acyl hydrazides, through standard organic transformations. thermofisher.com
For example, the carboxylic acid can be activated and reacted with amines to form quinoline-2-carboxamides. researchgate.net Alternatively, conversion to the corresponding acyl chloride with reagents like thionyl chloride provides a highly reactive intermediate for synthesizing esters or reacting with hydrazine to form hydrazides. ajchem-a.comcolostate.edu These hydrazides are versatile synthons themselves and can be used to construct further heterocyclic rings, such as 1,3,4-oxadiazoles, at the C2 position. ajchem-a.com Simultaneously, the C3-bromo group remains available for the cross-coupling reactions described previously, enabling the creation of derivatives functionalized at two distinct positions with diverse chemical entities.
This dual functionalization is a powerful tool for generating molecular complexity and fine-tuning the properties of the resulting compounds for specific biological or material applications.
Chiral Derivatization and Asymmetric Synthesis Approaches
Introducing chirality to the quinoline scaffold is crucial for applications in medicinal chemistry, as stereoisomers often exhibit different pharmacological activities. While there are no specific documented examples starting from this compound, established methods for the asymmetric modification of carboxylic acids can be applied.
One promising strategy is the catalytic asymmetric acetalization of the carboxylic acid group. This method involves the reaction of the carboxylic acid with a dialdehyde in the presence of a chiral N-heterocyclic carbene (NHC) catalyst. nih.govresearchgate.net This reaction enantioselectively constructs a new chiral center, converting the carboxylic acid into a chiral phthalidyl ester. Such a transformation would yield optically enriched derivatives of this compound, which could serve as valuable chiral building blocks. nih.gov Preliminary studies on other molecules have shown that the resulting enantiomers can exhibit different biological activities. researchgate.net
Another potential approach is the use of chiral auxiliaries. The carboxylic acid can be coupled to a chiral amine or alcohol, and the resulting chiral center can direct subsequent modifications to the quinoline scaffold in a diastereoselective manner. After the desired transformations, the auxiliary can be cleaved to yield the enantiomerically enriched product. These approaches offer viable pathways for accessing chiral, non-racemic derivatives for stereospecific applications. scispace.com
Integration into Macrocyclic and Supramolecular Architectures
Quinoline moieties are valuable components in the design of ligands for macrocyclic and supramolecular chemistry due to their rigid structure and coordinating nitrogen atom. This compound is an ideal building block for creating larger, more complex architectures. gla.ac.uk
The two functional handles can be used to link multiple quinoline units together or to connect the quinoline core to other molecular components. For example, the carboxylic acid can be converted into an amide by reacting it with a long-chain diamine. If two equivalents of the quinoline acid are used, this reaction can form a larger, symmetrical molecule. The bromo groups at the C3 positions of this new molecule can then undergo further reactions, such as coupling reactions, to form even larger macrocyclic structures. Ligands incorporating quinoline groups have been successfully used to create a variety of metal-based architectures, including molecular grids, cubes, and boxes. gla.ac.uk The defined geometry and coordinating ability of the quinoline unit help to direct the self-assembly of these complex supramolecular structures.
Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 3-Bromoquinoline-2-carboxylic acid, offering detailed insights into its molecular architecture.
Application of 1D NMR (¹H, ¹³C) for Structural Confirmation
One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in confirming the core structure of this compound. researchgate.net In ¹H NMR, the chemical shifts of protons on the quinoline (B57606) ring are influenced by the bromine atom and the carboxylic acid group. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org The acidic proton of the carboxylic acid itself is highly deshielded and characteristically appears far downfield, often between 10-12 ppm. libretexts.org
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org The carbon atoms of the quinoline ring also show distinct chemical shifts based on their position relative to the nitrogen and bromine substituents. For instance, in related quinoline-3-carboxylic acids, the ¹³C NMR spectra provide clear signals for each carbon, allowing for unambiguous assignment. nih.gov The combination of ¹H and ¹³C NMR data provides a comprehensive and confirmatory fingerprint of the molecule's structure.
Utilization of 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for definitively establishing the connectivity and spatial arrangement of atoms within this compound.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu This is particularly useful for tracing the connectivity of the protons on the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.eduepfl.ch This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, confirming the C-H attachments throughout the quinoline framework. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is vital for piecing together the entire molecular puzzle, especially in identifying quaternary carbons (carbons with no attached protons) and confirming the position of the bromine and carboxylic acid substituents on the quinoline ring. epfl.ch The correlation between the protons on the quinoline ring and the carbonyl carbon of the carboxylic acid group is a key indicator in HMBC spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining stereochemistry. libretexts.org While this compound itself is achiral, NOESY can be instrumental in studying its interactions with other molecules or its conformational preferences in solution.
Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural elucidation of this compound. mdpi.comresearchgate.net
Variable-Temperature NMR for Dynamic Processes
While specific variable-temperature NMR studies on this compound are not extensively documented in the provided results, this technique is a powerful tool for investigating dynamic molecular processes. Such studies could reveal information about restricted rotation around the C-C bond connecting the carboxylic acid group to the quinoline ring, or potential intermolecular interactions like hydrogen bonding dimerization at different temperatures. By observing changes in the NMR spectrum as a function of temperature, one could determine thermodynamic parameters for these dynamic equilibria.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. researchgate.net The calculated monoisotopic mass of this compound (C₁₀H₆BrNO₂) is 250.95819 Da. uni.lunih.gov HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of synthesized or isolated compounds. rsc.org
Table 1: Predicted Collision Cross Section Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 251.96547 | 143.1 |
| [M+Na]⁺ | 273.94741 | 155.5 |
| [M-H]⁻ | 249.95091 | 148.1 |
| [M+NH₄]⁺ | 268.99201 | 163.1 |
| [M+K]⁺ | 289.92135 | 144.1 |
| [M+H-H₂O]⁺ | 233.95545 | 143.1 |
| [M+HCOO]⁻ | 295.95639 | 161.7 |
| [M+CH₃COO]⁻ | 309.97204 | 188.3 |
| [M+Na-2H]⁻ | 271.93286 | 151.8 |
| [M]⁺ | 250.95764 | 161.7 |
| [M]⁻ | 250.95874 | 161.7 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu
Fragmentation Pattern Analysis and Isotopic Signatures for Structural Insights
The fragmentation pattern observed in the mass spectrum of this compound provides valuable structural information. chemguide.co.uk When subjected to ionization in a mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uk For aromatic carboxylic acids, prominent fragmentation pathways often involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com
Furthermore, the presence of a bromine atom imparts a distinctive isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in the molecular ion peak (M⁺) and bromine-containing fragment peaks appearing as a pair of signals (an M and M+2 peak) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. This isotopic pattern is a powerful tool for identifying and confirming the structure of brominated compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods are crucial for confirming the presence of the carboxylic acid moiety and the substituted quinoline ring.
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This association significantly influences the IR spectrum. The most characteristic feature is the O-H stretching vibration of the carboxyl group, which appears as a very broad and intense absorption band, generally spanning from 2500 to 3300 cm⁻¹. researchgate.net The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak. For aromatic carboxylic acids, this peak is typically observed in the 1710–1680 cm⁻¹ region, with the conjugation to the quinoline ring slightly lowering the frequency compared to non-conjugated acids. nih.gov
Another key feature is the C-O stretching vibration, which is coupled with O-H in-plane bending, resulting in bands between 1320 cm⁻¹ and 1210 cm⁻¹. nih.gov Out-of-plane O-H bending also produces a broad absorption centered around 900 cm⁻¹. nih.gov The vibrations of the quinoline ring itself, including C=C and C=N stretching, appear in the 1650–1400 cm⁻¹ fingerprint region. The C-Br stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.
Raman spectroscopy provides complementary information. While the polar C=O and O-H bonds give strong signals in IR, the less polar C=C bonds of the aromatic quinoline system often produce more intense bands in the Raman spectrum. rsc.org However, the C=O stretch can be weak or even absent in the Raman spectra of some large biological molecules. nih.gov Theoretical studies on related molecules like quinoline-7-carboxaldehyde show that both IR and Raman spectra are complex, but computational methods like Density Functional Theory (DFT) can help in assigning the observed vibrational frequencies. researchgate.netnih.gov Studies on the parent compound, quinoline-2-carboxylic acid, indicate it can exist as a zwitterion, which would alter the characteristic absorptions, replacing the C=O and O-H stretches with carboxylate (COO⁻) asymmetric and symmetric stretches. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500-3300 | Strong, Very Broad |
| Carbonyl (C=O) | Stretching | 1680-1710 | Strong |
| Aromatic Ring (C=C/C=N) | Stretching | 1400-1650 | Medium to Strong |
| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Strong |
| Carboxylic Acid (O-H) | Out-of-Plane Bending | ~900 | Medium, Broad |
| Aryl Halide (C-Br) | Stretching | <600 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
While a specific crystal structure for this compound has not been reported in the searched literature, the methodology remains the gold standard for its solid-state elucidation. For a molecule of this nature, single-crystal X-ray diffraction would reveal critical structural details. For instance, it would confirm the planarity of the quinoline ring system and the orientation of the carboxylic acid group relative to the ring.
Studies on closely related compounds provide insight into the likely structural features. The crystal structure of the parent compound, quinoline-2-carboxylic acid, reveals that it crystallizes as a tautomeric pair of a neutral molecule and a zwitterion, held together by hydrogen bonds. researchgate.net Similarly, the structure of 2-bromo-pyridine-3-carboxylic acid shows that the carboxylic acid group is twisted out of the plane of the pyridine (B92270) ring and forms supramolecular chains via O-H···N hydrogen bonds. researchgate.net In the case of this compound, X-ray analysis would be expected to show extensive hydrogen bonding between the carboxylic acid groups, likely forming dimers where two molecules are linked in a head-to-head fashion. It would also reveal any intermolecular interactions involving the bromine atom or the quinoline nitrogen.
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | The a, b, and c lengths and α, β, and γ angles that define the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |
| Torsional Angles | Defines the conformation of the molecule, such as the twist of the carboxylic acid group relative to the quinoline ring. |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal packing. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, thereby ensuring the purity of the compound for further studies.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. sielc.com
In a typical RP-HPLC setup, a polar mobile phase is used with a non-polar stationary phase, such as a C18 (ODS) column. For quinoline carboxylic acids, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated, less polar form, leading to better peak shape and retention. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the quinoline ring is a strong chromophore. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be scaled for the preparative isolation of the pure compound. sielc.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm or using a Diode Array Detector) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. researchgate.net Direct analysis of carboxylic acids by GC can be problematic due to their low volatility and tendency to adsorb onto the column. madison-proceedings.com
To overcome these issues, this compound typically requires a derivatization step to convert the polar carboxylic acid group into a more volatile ester, for example, through methylation. The resulting methyl 3-bromoquinoline-2-carboxylate is more amenable to GC analysis. The sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5MS). As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern serves as a molecular fingerprint, allowing for confident structural identification by comparison with spectral libraries. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion and fragment peaks (M+ and M+2 peaks of nearly equal intensity).
| Step | Description |
|---|---|
| Derivatization | Conversion of the carboxylic acid to a volatile ester (e.g., methyl ester) to improve chromatographic performance. |
| Separation | Separation of the derivatized analyte from other components on a GC capillary column based on boiling point and polarity. |
| Ionization | The analyte is fragmented into characteristic ions, including a molecular ion, using a technique like Electron Impact (EI). |
| Detection | The mass-to-charge ratio of the fragments is measured, producing a mass spectrum used for identification and quantification. |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Quinoline-7-carboxaldehyde |
| Quinoline-2-carboxylic acid |
| 2-Bromo-pyridine-3-carboxylic acid |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
| Formic acid |
| Methyl 3-bromoquinoline-2-carboxylate |
Computational and Theoretical Investigations of 3 Bromoquinoline 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of 3-bromoquinoline-2-carboxylic acid. These methods provide insights into the molecule's electronic landscape and how it dictates its chemical reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has been a cornerstone in elucidating the ground state properties of quinoline (B57606) derivatives. nih.gov By utilizing functionals like B3LYP with various basis sets, researchers can accurately predict the optimized geometry, including bond lengths and angles, of this compound. researchgate.netresearchgate.net These calculations are crucial for understanding the molecule's stability and its preferred three-dimensional structure. nih.gov The distribution of electron density, calculated through methods like Mulliken atomic charge distribution, reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.net
Conformational Analysis and Energy Minima
The presence of the carboxylic acid group introduces conformational flexibility to the this compound molecule. Theoretical conformational analysis is performed to identify the most stable arrangement of atoms, corresponding to the global energy minimum. researchgate.net By systematically rotating the C-C bond connecting the carboxylic acid to the quinoline ring and the C-O bond within the carboxyl group, a potential energy surface can be mapped out. This analysis reveals the various possible conformers and their relative energies, providing insight into the molecule's structural dynamics at room temperature. researchgate.net
Reaction Pathway Studies and Transition State Analysis
Computational methods are invaluable for mapping the energetic landscape of chemical reactions involving this compound. For instance, in reactions like the Doebner reaction for the synthesis of quinoline-4-carboxylic acids, theoretical studies can elucidate the reaction mechanism by identifying intermediates and transition states. nih.gov By calculating the activation energies for different potential pathways, the most favorable reaction route can be determined. scielo.org.mx This analysis involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating their energies relative to the reactants and products. scielo.org.mx Such studies provide a detailed, step-by-step understanding of how the reaction proceeds.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data.
NMR Chemical Shifts: The chemical shifts in both ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. princeton.edunih.gov For carboxylic acids, the acidic proton typically appears at a highly deshielded position (10-13 ppm) in ¹H NMR spectra. princeton.edulibretexts.org The carbonyl carbon of the carboxylic acid group is also characteristically deshielded in ¹³C NMR spectra, appearing in the range of 160-180 ppm. libretexts.org The introduction of a bromine atom at the 3-position is expected to influence the chemical shifts of nearby protons and carbons, an effect that can be precisely quantified through calculations. princeton.edu
Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be computed using DFT. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid group (typically around 1690–1750 cm⁻¹) and the C-Br stretching frequency. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.govnist.gov
Molecular Dynamics Simulations for Intermolecular Interactions (in non-biological contexts)
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules in a non-biological context. mdpi.comnih.gov These simulations track the movements of atoms over time, governed by a force field that describes the intra- and intermolecular forces. mdpi.com MD simulations are particularly useful for studying hydrogen bonding patterns, such as the formation of dimers through the carboxylic acid groups. semanticscholar.org By analyzing the trajectories of the atoms, one can obtain information about the strength, lifetime, and geometry of these intermolecular interactions, which are crucial for understanding the bulk properties of the compound. semanticscholar.orgresearchgate.net
Table of Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value Range | Method |
| ¹H NMR Chemical Shift (COOH) | 10 - 13 ppm | GIAO/DFT |
| ¹³C NMR Chemical Shift (C=O) | 160 - 180 ppm | GIAO/DFT |
| IR Vibrational Frequency (C=O stretch) | 1690 - 1750 cm⁻¹ | DFT (B3LYP) |
Chemoinformatic Approaches for Structure-Reactivity Relationships
While specific chemoinformatic studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the broader class of quinoline carboxylic acids and their derivatives has been the subject of numerous computational investigations. These studies provide a solid framework for understanding the potential structure-reactivity relationships of this compound and for designing future targeted analyses. Chemoinformatic approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in elucidating the link between the physicochemical properties of these molecules and their biological activities.
Research on related quinoline derivatives has successfully employed a variety of molecular descriptors to build predictive QSAR models for activities ranging from anticancer and antimicrobial to anti-inflammatory effects. nih.govrsc.orgekb.eg These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For instance, studies on 5,8-quinolinequinone derivatives have utilized descriptors such as molecular polarizability, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) to model their anti-proliferative and anti-inflammatory activities. trdizin.gov.trdergipark.org.trdergipark.org.trresearchgate.net
The insights gained from these studies on analogous compounds allow for informed predictions about the structural features of this compound that are likely to govern its reactivity and biological potential. The position and nature of substituents on the quinoline ring are known to significantly influence the molecule's properties and, consequently, its biological function. rsc.org
Key Molecular Descriptors in QSAR Studies of Quinoline Derivatives
The development of robust QSAR models relies on the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of compounds and correlate them with biological activity. Based on studies of various quinoline derivatives, the following types of descriptors are crucial.
| Descriptor Type | Examples | Potential Relevance to this compound |
| Electronic | Dipole moment, Electronegativity, HOMO/LUMO energies, Atomic charges | The bromine atom at position 3 and the carboxylic acid group at position 2 are strong electron-withdrawing groups that will significantly influence the electron distribution, dipole moment, and frontier orbital energies of the molecule. These electronic properties are often critical for receptor binding and chemical reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule, influenced by the bromine and carboxylic acid groups, will determine its ability to fit into the active site of a biological target. Steric hindrance can play a crucial role in molecular interactions. |
| Hydrophobic | LogP (Octanol-water partition coefficient) | The overall lipophilicity of the molecule, affected by the polar carboxylic acid group and the relatively nonpolar bromo-quinoline core, will govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | These descriptors encode information about the branching and connectivity of atoms within the molecule, providing a numerical representation of its topology which can be correlated with biological activity. |
This table is generated based on chemoinformatic studies of various quinoline derivatives.
Predictive Modeling and Structure-Activity Insights
QSAR studies on quinoline derivatives often employ statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) to build predictive models. nih.gov More advanced machine learning and deep learning techniques are also increasingly being used. nih.gov For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors successfully developed predictive models using machine learning algorithms. nih.gov
For this compound, a hypothetical QSAR study could involve synthesizing a series of derivatives with modifications at various positions of the quinoline ring or on the carboxylic acid group. By measuring the biological activity of these derivatives and calculating a range of molecular descriptors, a predictive model could be developed. Such a model would be invaluable for:
Identifying key structural features: The model could pinpoint which electronic, steric, or hydrophobic properties are most critical for a particular biological activity. For instance, it might reveal that the electronegativity and the volume of the substituent at a specific position are the most significant factors. researchgate.net
Predicting the activity of novel compounds: The model could be used to predict the biological activity of yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Guiding lead optimization: By understanding the structure-activity relationships, medicinal chemists could make more informed decisions on how to modify the structure of this compound to enhance its desired biological activity and improve its pharmacokinetic profile.
Applications of 3 Bromoquinoline 2 Carboxylic Acid in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Functional Materials
The bifunctional nature of 3-Bromoquinoline-2-carboxylic acid, possessing both a nucleophilic/coordinating site and a handle for cross-coupling reactions, establishes it as a key building block for advanced functional materials. These materials are designed with specific electronic, optical, or structural properties. The inherent characteristics of the quinoline (B57606) system, combined with the adaptable chemistry of the bromo and carboxyl groups, provide a robust platform for molecular engineering.
Interactive Data Table: Functional Groups of this compound and Their Roles
| Functional Group | Role in Synthesis and Application |
|---|---|
| Quinoline Ring | Provides a rigid, planar, and electron-deficient aromatic scaffold. Essential for creating defined three-dimensional structures and influencing electronic properties. |
| Carboxylic Acid | Acts as a versatile handle for esterification or amidation, enabling attachment to other molecules or polymer backbones. Can be deprotonated to form a carboxylate, which serves as a potent N,O-bidentate ligand for metal coordination. numberanalytics.com |
| Bromine Atom | Serves as a key site for carbon-carbon or carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the extension of conjugated systems or the introduction of new functional moieties. nih.gov |
Precursor for Organic Electronic and Optoelectronic Materials
While direct studies on this compound in optoelectronics are specific, the utility of its isomers and related structures is well-documented, highlighting its potential. For instance, the isomeric 4-Bromoquinoline-2-carboxylic acid is recognized as a building block for Organic Light-Emitting Diode (OLED) materials. bldpharm.comsigmaaldrich.com The quinoline core is an electron-deficient system, a desirable characteristic for constructing electron-transporting or emissive materials.
The synthetic utility of this compound lies in its capacity for building larger, conjugated systems. The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions to link with other aromatic units, thereby extending the π-electron system and tuning the material's HOMO/LUMO energy levels. nih.gov The carboxylic acid group can be converted into an ester or other derivatives to modify solubility, film-forming properties, or to anchor the molecule onto a substrate.
Component in Polymer Synthesis
This compound is a valuable monomer for the synthesis of advanced polymers, particularly coordination polymers and functional polyamides or polyesters. The carboxylic acid group can participate in standard polymerization reactions like condensation polymerization with diols or diamines. numberanalytics.com
More sophisticated applications involve using the N-atom of the quinoline and the O-atom of the carboxylate to form a bidentate chelate with metal ions. This allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. In such structures, the quinoline derivative acts as a rigid organic linker, connecting metal centers into a one-, two-, or three-dimensional network. The bromine atom remains available for post-polymerization modification, enabling the introduction of further functionality onto the polymer backbone.
Ligand Precursor in Catalysis
The unique geometry and electronic features of this compound make it an excellent candidate for the design of specialized ligands for transition metal catalysis. The combination of a heteroaromatic nitrogen donor and a carboxylate oxygen donor in a fixed position allows for the formation of stable, five-membered chelate rings with metal centers.
Design of Novel Ligands for Transition Metal Catalysis
The quinoline-2-carboxylic acid scaffold is a classic N,O-bidentate ligand. Upon coordination to a transition metal, it forms a rigid complex that can influence the steric and electronic environment of the metal's active site. The bromine atom at the 3-position plays a crucial role by electronically modifying the ligand. As an electron-withdrawing group, it can impact the electron density at the metal center, thereby tuning its catalytic activity and selectivity. This feature is particularly useful in metallaphotoredox catalysis, where the electronic properties of both the metal and the ligand are critical for the reaction outcome. nih.gov Furthermore, the bromine atom provides a synthetic handle for covalently attaching the catalyst to a solid support, facilitating catalyst recovery and reuse.
Applications in Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.netrsc.org Quinoline-based chiral ligands have been successfully employed in a variety of asymmetric transformations. researchgate.net
While achiral itself, this compound can serve as a precursor to chiral ligands. The rigid quinoline backbone provides a well-defined structural framework. Chirality can be introduced by several methods:
Attachment of a Chiral Auxiliary: The carboxylic acid or the bromine position can be functionalized with a chiral molecule.
Formation of a Chiral-at-Metal Complex: Coordination of the bidentate ligand to a metal center can create a stable, chiral environment that directs the stereochemical outcome of a reaction. The combination of a transition metal with chiral carboxylic acids has emerged as a powerful strategy for enantioselective C-H bond functionalization. snnu.edu.cn The defined stereochemistry and rigidity of ligands derived from this compound make it a promising candidate for exploration in this advanced area of catalysis.
Interactive Data Table: Research on Related Quinoline Carboxylic Acids
| Compound/Class | Application Area | Key Finding |
| 4-Bromoquinoline-2-carboxylic acid | Materials Science | Listed as a building block for OLED materials, indicating the utility of the bromo-quinoline carboxylate scaffold in optoelectronics. bldpharm.comsigmaaldrich.com |
| Quinoline-based Chiral Ligands | Asymmetric Catalysis | Used to generate enantiomerically pure compounds; the quinoline motif is a key component in a wide range of homogeneous and heterogeneous asymmetric catalysts. researchgate.net |
| Quinoline-4-carboxylic acid derivatives | Polymer Chemistry | Used in a one-pot reaction to form Covalent Organic Frameworks (COFs) for removing pollutants, demonstrating the scaffold's utility in creating functional porous polymers. mdpi.com |
Chemical Probes and Labels for Mechanistic Studies (Non-Biological)
In non-biological contexts, such as materials science or reaction mechanism analysis, chemical probes are used to track molecules, identify binding sites, or elucidate reaction pathways. The structure of this compound is well-suited for its development into such a probe.
The bromine atom can be substituted with a variety of labels. For instance, it can be replaced with a radioactive isotope, such as ¹⁸F, ¹²⁵I, or ³H, via precursor molecules like stannyl (B1234572) or boronic ester derivatives. The resulting radiolabeled quinoline could be used to quantify its adsorption on a surface, track its movement through a material, or identify its role as an intermediate in a complex chemical transformation. The strong chelation of the N,O-unit to metal ions also allows it to act as a tag for detecting or quantifying certain metals in non-biological samples.
Supramolecular Chemistry and Self-Assembly Processes
The molecular architecture of this compound, featuring a planar aromatic quinoline core, a hydrogen-bond-donating and -accepting carboxylic acid group, and a halogen atom, makes it a compelling building block in the field of supramolecular chemistry and crystal engineering. The specific placement of these functional groups dictates the non-covalent interactions the molecule can participate in, leading to the formation of ordered, self-assembled structures. While direct and extensive research on the supramolecular behavior of this compound is not widely available, its structural motifs are present in closely related quinoline-2-carboxylic acid derivatives, allowing for well-founded postulations of its self-assembly characteristics. The key non-covalent interactions expected to govern its supramolecular arrangements include hydrogen bonding, halogen bonding, and π-π stacking.
The primary drivers of self-assembly for this compound are the robust and directional hydrogen bonds facilitated by the carboxylic acid group. This functional group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature typically leads to the formation of a centrosymmetric dimer, a common and stable supramolecular synthon in carboxylic acids.
Further complexity in the hydrogen bonding network arises from the presence of the quinoline nitrogen atom. This nitrogen can act as a hydrogen bond acceptor, interacting with the carboxylic acid's hydroxyl group. Studies on the closely related 2-chloro-quinoline-3-carboxylic acid have revealed the presence of strong intermolecular O-H···N hydrogen bonds, which, in conjunction with other interactions like C-H···O bonds, contribute to the formation of extensive two-dimensional networks. It is highly probable that this compound engages in similar O-H···N interactions, linking molecules into chains or more complex architectures.
The bromine atom at the 3-position introduces the possibility of halogen bonding, a significant and highly directional non-covalent interaction. A halogen bond occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the quinoline nitrogen or the carbonyl oxygen of a neighboring molecule. The strength of this interaction can be comparable to that of conventional hydrogen bonds and plays a crucial role in the precise arrangement of molecules in the solid state. This interaction would be a key differentiating factor in the crystal packing of this compound compared to its non-halogenated counterparts.
Research on the self-assembly of quinoline-2-carboxylic acid and 3-quinoline carboxylic acid on surfaces has demonstrated their capacity to form a variety of organized structures, including dimers, tetramers, and hexamers, primarily through hydrogen bonding. These studies underscore the fundamental role of the quinoline and carboxylic acid moieties in directing molecular organization. The introduction of a bromine atom at the 3-position is expected to modulate these interactions and potentially introduce new assembly motifs driven by halogen bonding.
Table of Predicted Non-Covalent Interactions and Their Roles:
| Interaction Type | Donor | Acceptor | Predicted Role in Self-Assembly |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of dimeric synthons |
| Hydrogen Bond | Carboxylic Acid (-OH) | Quinoline Nitrogen | Formation of molecular chains/networks |
| Halogen Bond | Bromine Atom | Quinoline N or Carbonyl O | Directional control of crystal packing |
| π-π Stacking | Quinoline Ring | Quinoline Ring | Stabilization of the crystal lattice |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-Bromoquinoline-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of quinoline-2-carboxylic acid derivatives. Electrophilic aromatic substitution (EAS) at the quinoline core’s 3-position is a common approach, using brominating agents like Br₂ (with Lewis acids, e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions. For example, analogous procedures for 3-Bromoquinoline (mp 13–15°C) suggest using inert solvents (e.g., DCM) and low temperatures (0–5°C) to minimize side reactions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product with >95% purity .
| Key Parameters | Typical Conditions |
|---|---|
| Brominating Agent | NBS or Br₂ with FeBr₃ |
| Solvent | Dichloromethane or THF |
| Temperature | 0–5°C (for controlled reactivity) |
| Purification | Recrystallization or column chromatography |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR will show aromatic protons in the quinoline ring (δ 7.5–9.0 ppm) and the carboxylic acid proton (δ ~12–13 ppm, broad). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) and bromine-induced deshielding at C3 .
- Mass Spectrometry : High-resolution MS (HRMS) should exhibit a molecular ion peak matching C₁₀H₆BrNO₂ (theoretical m/z ~266.96) with isotopic patterns characteristic of bromine (1:1 ratio for M and M+2) .
- IR Spectroscopy : A strong O–H stretch (~2500–3000 cm⁻¹, carboxylic acid) and C=O stretch (~1680–1720 cm⁻¹) are key markers .
Q. How should researchers address low yields during the synthesis of this compound?
- Methodological Answer : Low yields often stem from incomplete bromination or competing side reactions (e.g., di-bromination). Strategies include:
- Temperature Control : Maintain sub-10°C conditions during bromination to suppress side products .
- Catalyst Optimization : Use FeBr₃ or AlCl₃ to enhance regioselectivity at the 3-position .
- Post-Reaction Quenching : Rapidly quench the reaction with ice-water to stabilize the product .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Key steps:
- Crystal Growth : Use slow evaporation of saturated solutions (e.g., ethanol/acetone) to obtain high-quality crystals .
- Refinement : Apply SHELXL’s twin refinement tools if data shows twinning (common in halogenated compounds). Validate bond lengths (C–Br: ~1.90 Å) and angles against DFT-optimized models .
- Contradiction Handling : If experimental data conflicts with computational predictions (e.g., torsional angles), cross-validate using neutron diffraction or low-temperature XRD .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density at the bromine site. Fukui indices can identify nucleophilic/electrophilic hotspots .
- Mechanistic Studies : Model Suzuki-Miyaura coupling pathways using the bromine as a leaving group. Compare activation energies for Pd(0)/Pd(II) catalytic cycles to predict reaction feasibility .
Q. How do researchers reconcile contradictory spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting) may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : Identify broadening or splitting changes to detect conformational exchange .
- 2D Techniques : Use HSQC and HMBC to resolve ambiguous correlations between protons and carbons .
- Elemental Analysis : Confirm Br and C content via combustion analysis to rule out incomplete bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
